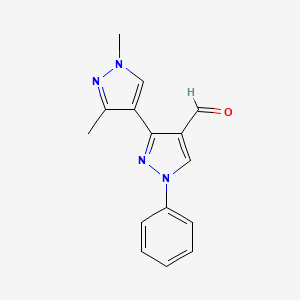

3-(1,3-Dimethylpyrazol-4-yl)-1-phenylpyrazole-4-carbaldehyde

Description

Historical Context of Pyrazole Derivatives in Medicinal Chemistry

The pyrazole nucleus, first synthesized by Ludwig Knorr in 1883 through the condensation of acetylene and diazomethane, laid the foundation for a century of pharmacochemical exploration. Early 20th-century applications focused on antipyretics like antipyrine (phenazone), but the 1959 isolation of 1-pyrazolyl-alanine from watermelon seeds revealed pyrazole’s biological relevance in nature. The 1990s marked a paradigm shift with the approval of celecoxib, a selective COX-2 inhibitor whose 1,3-diarylpyrazole structure demonstrated the scaffold’s capacity for precision targeting. Contemporary drug pipelines now feature pyrazole derivatives such as pirtobrutinib (Bruton’s tyrosine kinase inhibitor) and lenacapavir (HIV capsid inhibitor), which leverage substituent-driven selectivity and pharmacokinetic optimization.

Structural Significance of Bipyrazole Frameworks

Bipyrazole systems, characterized by two interconnected pyrazole rings, exhibit augmented pharmacodynamic profiles compared to monomeric analogs. The spatial arrangement of nitrogen atoms and substituents in bipyrazoles enables:

- Enhanced π-π stacking with aromatic residues in enzyme active sites

- Tunable hydrogen-bonding networks via N-H and carbonyl groups

- Conformational rigidity that reduces entropic penalties upon target binding

A comparative analysis of bipyrazole junctions reveals distinct bioactivity trends:

The 3-(1,3-Dimethylpyrazol-4-yl)-1-phenylpyrazole-4-carbaldehyde structure incorporates a 4,4'-bipyrazole core, a configuration shown to improve membrane permeability in Gram-positive antibacterial agents.

Rationale for Targeting this compound

This compound’s design synergizes three critical pharmacophoric elements:

- 1,3-Dimethylpyrazol-4-yl group : Methyl substitutions at N1 and C3 positions enhance metabolic stability by blocking cytochrome P450 oxidation sites, a strategy validated in lenacapavir’s 6-month dosing interval.

- 4-Carbaldehyde moiety : Provides a reactive handle for Schiff base formation or nucleophilic additions, enabling rapid derivatization into prodrugs or targeted conjugates.

- 1-Phenyl substitution : The para-substituted aryl group augments hydrophobic interactions with protein binding pockets, as demonstrated in celecoxib’s COX-2 selectivity.

Structural comparisons with clinical-stage pyrazoles highlight its optimization potential:

| Feature | 3-(1,3-Dimethyl...-carbaldehyde | Celecoxib | Pirtobrutinib |

|---|---|---|---|

| Pyrazole substitution | 1-Phenyl, 4-aldehyde | 1,3-Diaryl | 1-Trifluoromethylphenyl |

| Auxiliary rings | Bipyrazole | Mono-pyrazole | Pyrazolo-pyrimidine |

| Metabolic liability | Methyl-protected N1/C3 | Sulfonamide cleavage | Ester hydrolysis |

Properties

IUPAC Name |

3-(1,3-dimethylpyrazol-4-yl)-1-phenylpyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O/c1-11-14(9-18(2)16-11)15-12(10-20)8-19(17-15)13-6-4-3-5-7-13/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJQINHIBBIBXBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C2=NN(C=C2C=O)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar pyrazole derivatives have been found to inhibitCyclin-Dependent Kinase 2 (CDK2) , a protein that plays a crucial role in cell cycle regulation. Other pyrazole derivatives have shown potent antileishmanial and antimalarial activities.

Mode of Action

Related pyrazole derivatives have been found to inhibit cdk2, which leads to the inhibition of cell cycle progression. This could potentially lead to the death of cancer cells or other rapidly dividing cells.

Biochemical Pathways

The inhibition of cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase. This can lead to cell cycle arrest and apoptosis, especially in cancer cells.

Result of Action

The inhibition of cdk2 by similar pyrazole derivatives can lead to cell cycle arrest and apoptosis. This could potentially be used for the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer.

Biological Activity

3-(1,3-Dimethylpyrazol-4-yl)-1-phenylpyrazole-4-carbaldehyde is a compound of significant interest in pharmaceutical and biological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C15H14N4O

- CAS Number : 7176229

Biological Activity Overview

Research indicates that compounds within the pyrazole family exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Pyrazole derivatives have shown effectiveness against various bacterial strains and fungi.

- Anti-inflammatory Properties : Certain pyrazole compounds act as inhibitors of cyclooxygenase (COX) enzymes, which are key players in the inflammatory process.

- Antitumor Effects : Some studies have indicated potential anticancer properties through inhibition of cell proliferation in cancer cell lines.

The biological activities of this compound can be attributed to its interaction with specific biological targets:

-

COX Inhibition :

- The compound has been evaluated for its ability to inhibit COX-1 and COX-2 enzymes. Inhibition of these enzymes can lead to reduced production of pro-inflammatory mediators.

-

Enzyme Inhibition :

- Research has demonstrated that this compound can inhibit various enzymes involved in metabolic pathways, contributing to its potential therapeutic effects.

-

Receptor Binding :

- The interaction with specific receptors may modulate signaling pathways associated with inflammation and cancer progression.

Table 1: Summary of Biological Activities

Study on Antimicrobial Activity

In a study evaluating the antimicrobial effects of pyrazole derivatives, this compound exhibited significant inhibition against several bacterial strains. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations lower than standard antibiotics, showcasing its potential as a novel antimicrobial agent .

Anti-inflammatory Research

A detailed investigation into the anti-inflammatory properties revealed that this compound effectively inhibited both COX-1 and COX-2 enzymes. The inhibition rates were comparable to established non-steroidal anti-inflammatory drugs (NSAIDs), suggesting its utility in treating inflammatory conditions .

Antitumor Activity

In vitro studies demonstrated that this compound significantly reduced cell viability in various cancer cell lines, including breast (MCF7) and colon (HCT116) cancer cells. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest .

Scientific Research Applications

Antitumor Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant antitumor properties. For instance, studies have shown that 3-(1,3-dimethylpyrazol-4-yl)-1-phenylpyrazole-4-carbaldehyde and its derivatives can inhibit tumor cell proliferation in various cancer cell lines. The mechanism of action is often linked to the induction of apoptosis and cell cycle arrest .

A detailed study demonstrated that certain synthesized pyrazoles displayed promising antitumor activity against human cancer cell lines, suggesting their potential as lead compounds in cancer therapy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against a range of pathogens, including bacteria and fungi. The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the pyrazole ring can enhance antimicrobial efficacy. Electron-withdrawing groups at the para position of phenyl rings have been particularly noted for increasing biological activity .

Molecular docking studies further support these findings by demonstrating favorable interactions between the compound and target biomolecules involved in microbial metabolism .

Case Study 1: Antitumor Efficacy

A recent study investigated the antitumor effects of this compound on breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with significant induction of apoptosis observed through flow cytometry analysis. The study concluded that this compound could serve as a promising candidate for further development in breast cancer treatment .

Case Study 2: Antimicrobial Screening

In another research project focusing on antimicrobial activity, a series of pyrazole derivatives were synthesized and tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds containing the this compound moiety exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazole-4-carbaldehyde Derivatives

*Calculated based on molecular formula.

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing vs. Electron-Donating Groups: Chloro (Cl) and fluoro (F) substituents (e.g., in ) increase molecular polarity and density compared to methyl groups. The dimethylpyrazolyl group in the target compound may reduce crystallinity but improve solubility in non-polar solvents .

Q & A

Q. What are the standard synthetic routes for preparing 3-(1,3-dimethylpyrazol-4-yl)-1-phenylpyrazole-4-carbaldehyde, and how do reaction conditions influence yield?

Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting a chlorinated pyrazole precursor (e.g., 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde) with phenol derivatives under basic conditions (e.g., K₂CO₃) to introduce substituents at the 5-position . For example, Girisha et al. (2010) reported the use of phenol and K₂CO₃ in DMF at reflux to synthesize 5-phenoxy derivatives, achieving moderate yields (~60–70%) . Optimization of solvent polarity, reaction time, and catalyst loading is critical; polar aprotic solvents like DMF enhance nucleophilicity, while prolonged heating may lead to side reactions such as aldehyde oxidation .

Q. How is the structural characterization of this compound performed, and what analytical techniques are essential?

Answer: Key techniques include:

- Single-crystal X-ray diffraction (SCXRD): Determines precise molecular geometry and intermolecular interactions (e.g., hydrogen bonding, π-stacking) .

- NMR spectroscopy: ¹H and ¹³C NMR confirm regioselectivity and substitution patterns, with aldehydic protons typically appearing at δ 9.8–10.2 ppm .

- FTIR: Aldehyde C=O stretches are observed near 1680–1720 cm⁻¹ .

- Mass spectrometry (HRMS): Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict reactivity of this compound?

Answer: Quantum chemical calculations (e.g., DFT) model reaction pathways and transition states to identify energetically favorable conditions. For instance, ICReDD’s approach combines quantum calculations with experimental data to predict optimal reaction parameters (e.g., solvent, temperature) and reduce trial-and-error experimentation . Computational studies can also predict regioselectivity in nucleophilic substitutions by analyzing charge distribution at reactive sites (e.g., the 5-position of the pyrazole ring) .

Q. What strategies resolve contradictions in structural or activity data across studies?

Answer:

- Crystallographic vs. spectroscopic data discrepancies: SCXRD resolves ambiguities in tautomeric forms or stereochemistry that NMR alone cannot .

- Biological activity variations: Comparative assays under standardized conditions (e.g., MIC for antimicrobial studies) control for variables like bacterial strain or solvent effects. For example, pyrazole derivatives with electron-withdrawing groups (e.g., -CF₃) show enhanced antibacterial activity due to increased membrane permeability .

Q. How can this compound serve as a building block for fused heterocyclic systems with enhanced bioactivity?

Answer: The aldehyde group enables condensation reactions to form Schiff bases or fused rings. Aly et al. demonstrated its utility in synthesizing pyrazolo[3,4-c]pyrazoles via hydrazine hydrate reactions, which exhibit antitumor activity . Methodological considerations:

- Solvent choice: Ethanol or acetic acid promotes cyclization without aldehyde side reactions.

- Catalysts: Iodine or acetic acid accelerates imine formation and ring closure .

Q. What role do substituents (e.g., methyl, phenyl) play in modulating pharmacological properties?

Answer:

- Methyl groups: Enhance metabolic stability by steric shielding of reactive sites .

- Phenyl rings: Improve π-π interactions with biological targets (e.g., enzyme active sites) .

- Aldehyde moiety: Acts as a Michael acceptor or electrophile in covalent inhibitor design .

Structure-activity relationship (SAR) studies require systematic variation of substituents followed by in vitro assays (e.g., enzyme inhibition, cytotoxicity) .

Methodological Challenges and Solutions

Q. How are reaction conditions optimized for scalability without compromising yield?

Answer:

- DoE (Design of Experiments): Multivariate analysis identifies critical parameters (e.g., temperature, stoichiometry).

- Green chemistry approaches: Ultrasound-assisted synthesis reduces reaction time and improves yields (e.g., 20% increase in cyclization efficiency under sonication) .

- Catalyst recycling: Heterogeneous catalysts (e.g., immobilized K₂CO₃) enable reuse across batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.